molecular formula C10H13NO2S2 B13164252 4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde

4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde

Cat. No.: B13164252
M. Wt: 243.4 g/mol
InChI Key: ZJVNKXFKQPZVQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S2 and a molecular weight of 243.35 g/mol . This compound features a thiophene ring substituted with a thiomorpholine group and a hydroxymethyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with thiomorpholine derivatives under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiophene ring and thiomorpholine group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also affect cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

4-[3-(Hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde can be compared with other thiophene derivatives, such as:

Properties

Molecular Formula

C10H13NO2S2

Molecular Weight

243.4 g/mol

IUPAC Name

4-[3-(hydroxymethyl)thiomorpholin-4-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S2/c12-4-9-6-14-2-1-11(9)8-3-10(5-13)15-7-8/h3,5,7,9,12H,1-2,4,6H2

InChI Key

ZJVNKXFKQPZVQH-UHFFFAOYSA-N

Canonical SMILES

C1CSCC(N1C2=CSC(=C2)C=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.